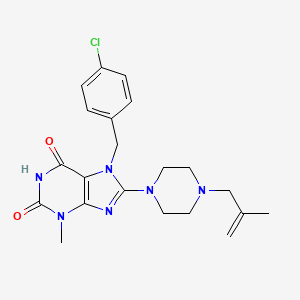

7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-(4-Chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a 4-chlorobenzyl group at the 7-position, a methyl group at the 3-position, and a 4-(2-methylallyl)piperazinyl substituent at the 8-position. This compound belongs to a class of molecules designed to modulate biological targets through structural modifications at critical positions.

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKSHHCVGYXHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, chlorobenzyl halides, and piperazine derivatives. The synthetic route may involve:

N-alkylation: Reacting a purine derivative with a chlorobenzyl halide under basic conditions to introduce the chlorobenzyl group.

N-alkylation: Further reacting the intermediate with a piperazine derivative containing a methylallyl group.

Cyclization and purification: The final product is obtained through cyclization reactions and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in the substitution patterns on the benzyl and piperazinyl groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

The 2-chlorobenzyl analog () introduces ortho-substitution, which may distort the molecule’s planarity and alter binding pocket accessibility.

4-Phenyl (): The aromatic substituent increases lipophilicity and steric bulk, which could improve membrane permeability but reduce solubility. 4-Methyl (): A smaller, saturated substituent that balances solubility and moderate steric effects.

Theoretical Implications :

- The 2-methylallyl group in the target compound may confer unique pharmacokinetic properties, such as improved metabolic stability compared to the methyl or phenyl analogs .

- The phenyl substituent in could enhance binding affinity to hydrophobic enzyme pockets but may also increase off-target interactions.

Research Findings and Implications

While direct biological data for the target compound are unavailable, structural insights from analogs suggest:

- Electronic and Steric Modulation : Substitutions on the benzyl and piperazinyl groups are critical for tuning electronic distribution and steric hindrance. For instance, para-chloro substitution (target compound) optimizes electronic effects for receptor binding, whereas ortho-chloro () may disrupt binding geometry.

- Lipophilicity Trends : The 2-methylallyl group (target compound) likely offers intermediate lipophilicity compared to the highly lipophilic phenyl () and more polar methyl () analogs. This balance may improve blood-brain barrier penetration or oral bioavailability.

- Synthetic Feasibility : The piperazinyl modifications in these compounds (e.g., allylation in the target compound) are synthetically accessible via nucleophilic substitution or coupling reactions, as demonstrated in related purine-dione syntheses .

Biological Activity

The compound 7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

- A purine core

- A piperazine ring

- Substituents including a 4-chlorobenzyl group and a 2-methylallyl group

This unique structural arrangement is believed to play a significant role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has shown potential as a kinase inhibitor , which can interfere with cell signaling pathways crucial for cancer cell proliferation. The inhibition of cyclin-dependent kinases (CDKs) is particularly significant as these enzymes are essential for the progression of the cell cycle.

Biological Activities

Several studies have investigated the biological activities of this compound:

Anticancer Activity

Research indicates that the compound exhibits anticancer properties by inhibiting tumor cell growth. For instance, studies have shown that it effectively reduces the viability of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies demonstrated moderate to strong inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial membrane integrity and inhibiting essential metabolic pathways.

Enzyme Inhibition

The compound has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were found to be significantly lower than those of standard inhibitors, indicating high potency.

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in cancer cell lines; reduced cell viability |

| Study 2 | Antimicrobial | Moderate activity against S. aureus and E. coli |

| Study 3 | Enzyme Inhibition | IC50 values for AChE inhibition lower than standard inhibitors |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on breast cancer cells. Results indicated that treatment with the compound resulted in a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls.

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and challenges for synthesizing 7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione?

- Methodology :

- Step 1 : Construct the purine core via cyclization of intermediates (e.g., guanine derivatives) under controlled conditions (e.g., reflux in anhydrous DMF) .

- Step 2 : Introduce the 4-(2-methylallyl)piperazine moiety using coupling reagents like EDCI/HOBt in dichloromethane .

- Step 3 : Attach the 4-chlorobenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Challenges : Low yields due to steric hindrance from the 2-methylallyl group; purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques :

- NMR : Confirm substitution patterns (e.g., ¹H NMR peaks at δ 3.2–3.8 ppm for piperazine protons) .

- HPLC : Assess purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at ~480 m/z) .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Assays :

- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, HeLa) to determine IC₅₀ values .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors (e.g., adenosine A₂A) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Approaches :

- DOE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize piperazine coupling at 50°C in THF with 1.2 equivalents of EDCI .

- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., dimerization of allyl groups) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What advanced techniques characterize its interaction with biological targets?

- Methods :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., viral polymerases) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for receptor-ligand interactions .

- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes using AMBER or GROMACS .

Q. How are contradictory results in activity studies resolved?

- Strategies :

- Meta-Analysis : Compare data across multiple assays (e.g., SPR vs. ITC) to identify assay-specific artifacts .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying the 2-methylallyl group) to isolate structural determinants of activity .

- Orthogonal Validation : Confirm antiviral activity in both cell-based (e.g., plaque reduction) and enzymatic (e.g., polymerase inhibition) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.